molecular formula C16H12ClFO B1622119 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal CAS No. 259252-07-8

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal

Cat. No.: B1622119
CAS No.: 259252-07-8
M. Wt: 274.71 g/mol
InChI Key: NGBBLTHFYAJMTC-UHFFFAOYSA-N
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Description

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a chemical compound with the molecular formula C16H12ClFO .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized via various methods. For instance, a compound with a similar structure was synthesized via reduction with SnCl 2.2H 2 O . Another study discussed the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound .

Safety and Hazards

Specific safety and hazard information for 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal was not found in the retrieved results .

Future Directions

While specific future directions for the study of 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal were not found, related compounds have been studied for their potential applications in cancer treatment . This suggests that similar compounds could also be explored for their therapeutic potential.

Properties

IUPAC Name

3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBLTHFYAJMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395626
Record name AC1MV9NP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259252-07-8
Record name AC1MV9NP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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